![molecular formula C21H21ClO10 B13391904 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride](/img/structure/B13391904.png)
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin-3-o-rhamnoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in blackcurrants, blackberries, and other dark-colored berries. This compound is recognized for its potent antioxidant properties, which contribute to its various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanidin-3-o-rhamnoside chloride typically involves the extraction of cyanidin from natural sources followed by glycosylation. The glycosylation process attaches a rhamnose sugar molecule to the cyanidin molecule. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is preferred due to its specificity and mild reaction conditions .
Industrial Production Methods: Industrial production of cyanidin-3-o-rhamnoside chloride often involves large-scale extraction from plant materials, such as blackcurrants. The extraction process includes maceration, filtration, and purification steps to isolate the desired compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride can be used to reduce cyanidin-3-o-rhamnoside chloride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include different derivatives of cyanidin, which may exhibit varying degrees of antioxidant activity and other biological properties .
Scientific Research Applications
Cyanidin-3-o-rhamnoside chloride has a wide range of applications in scientific research:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is studied for its role in plant pigmentation and its potential effects on plant health and growth.
Medicine: Cyanidin-3-o-rhamnoside chloride is researched for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive.
Mechanism of Action
The mechanism of action of cyanidin-3-o-rhamnoside chloride primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB) pathway, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Cyanidin-3-glucoside: Another anthocyanin with similar antioxidant properties but differs in the sugar moiety attached.
Delphinidin-3-o-rhamnoside: Similar in structure but has different hydroxylation patterns, leading to variations in color and biological activity.
Pelargonidin-3-o-rhamnoside: Another related compound with distinct color properties and health benefits.
Uniqueness: Cyanidin-3-o-rhamnoside chloride is unique due to its specific glycosylation pattern, which influences its stability, solubility, and bioavailability. This makes it particularly effective as an antioxidant and anti-inflammatory agent compared to other anthocyanins .
Properties
Molecular Formula |
C21H21ClO10 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H |
InChI Key |
YZZWDYRLDSHCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


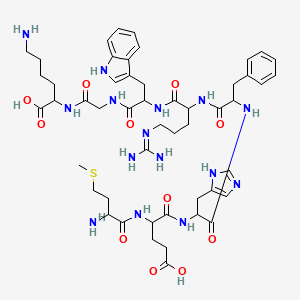
![2,4-Dihydroxy-3-[3-(5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl)propanoylamino]benzoic acid](/img/structure/B13391825.png)
![7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13391838.png)
![6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B13391842.png)
![Acetic acid;methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate](/img/structure/B13391853.png)
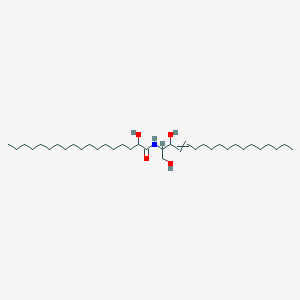

![Methyl 2-[[4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate](/img/structure/B13391877.png)

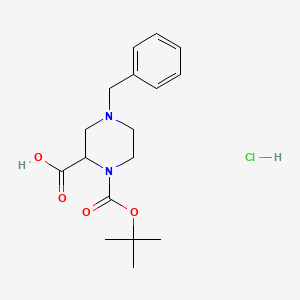
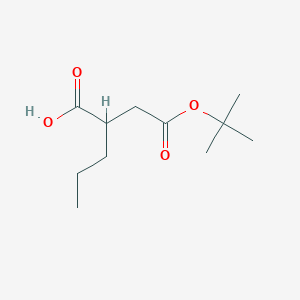
![N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide](/img/structure/B13391895.png)
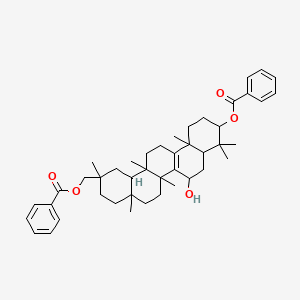
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)
